1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate
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Overview
Description
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a pyrimidine ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate involves its interaction with specific molecular targets. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinylpiperazine: Shares a similar structure but differs in its specific substituents and biological activities.
Piperazine Derivatives: Includes compounds like buspirone, dasatinib, and tandospirone, which have different therapeutic applications.
Uniqueness
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate is unique due to its specific combination of a pyrimidine ring and a piperidine moiety, which imparts distinct chemical and biological properties
Biological Activity
1-(2-Pyrimidinyl)-3-piperidinamine dihydrochloride hydrate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrimidine moiety, which is known to enhance its binding affinity to various biological targets. The dihydrochloride form indicates the presence of two hydrochloric acid molecules, which can influence solubility and stability in biological systems.
This compound acts primarily as a ligand for specific receptors in the central nervous system (CNS) and other tissues. Its mechanism involves:
- Receptor Binding : The compound demonstrates affinity for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and neuroprotection .
- Modulation of Neurotransmitter Release : By interacting with these receptors, it can influence the release of neurotransmitters, potentially leading to analgesic effects .
Antinociceptive Effects
Recent studies have highlighted the compound's potential in pain management. For instance, dual-action ligands targeting both histamine H3 and sigma-1 receptors have shown significant analgesic properties in animal models of nociceptive and neuropathic pain .
Cytotoxicity
Investigations into the cytotoxic effects of similar piperidine derivatives indicate that modifications in structure can lead to varying degrees of cytotoxicity against cancer cell lines. For example, certain piperidine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells .
Study 1: Pain Management
In a study evaluating new dual piperidine-based ligands, compound 12 (structurally related to 1-(2-Pyrimidinyl)-3-piperidinamine) exhibited a broad spectrum of analgesic activity. The study utilized various animal models to assess efficacy against both acute and chronic pain conditions. Results indicated significant reductions in pain responses compared to control groups .
Study 2: Antiviral Screening
A set of piperidine derivatives was screened for antiviral activity against HIV-1. Compounds similar to 1-(2-Pyrimidinyl)-3-piperidinamine were tested for their ability to inhibit viral replication in vitro. Some derivatives showed moderate antiviral effects, suggesting that structural modifications could enhance efficacy .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
KSK68 | Piperidine derivative | High affinity for H3 and sigma-1 receptors; analgesic effects |
KSK67 | Piperazine derivative | Selective for H3 receptor; lower analgesic activity |
3-Phenylpiperidine-2,6-dione | Piperidine derivative | Antiviral activity against HIV-1; moderate cytotoxicity |
Properties
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-amine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH.H2O/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;;/h2,4-5,8H,1,3,6-7,10H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOSPMQQZVMFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)N.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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